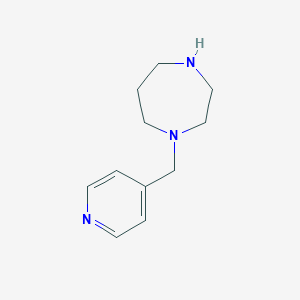![molecular formula C5H15Br3Si3 B175028 Bromo-bis[bromo(dimethyl)silyl]-methylsilane CAS No. 127725-93-3](/img/structure/B175028.png)
Bromo-bis[bromo(dimethyl)silyl]-methylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromo-bis[bromo(dimethyl)silyl]-methylsilane is a silicon-based organosilicon compound It is characterized by the presence of bromine and dimethylsilyl groups attached to a central methylsilane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bromo-bis[bromo(dimethyl)silyl]-methylsilane typically involves the reaction of methylsilane with bromine and dimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is common to achieve the desired quality.
化学反应分析
Types of Reactions
Bromo-bis[bromo(dimethyl)silyl]-methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of silanols, while substitution reactions can yield a variety of organosilicon compounds with different functional groups.
科学研究应用
Bromo-bis[bromo(dimethyl)silyl]-methylsilane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable silicon-based structures.
Medicine: Research is ongoing to explore its potential as a component in medical devices and implants.
Industry: It is used in the production of specialty coatings and adhesives due to its unique chemical properties.
作用机制
The mechanism of action of bromo-bis[bromo(dimethyl)silyl]-methylsilane involves the interaction of its silicon and bromine atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, making the compound versatile in different chemical environments. The bromine atoms can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
Trimethylsilyl bromide: Similar in structure but with three methyl groups instead of dimethylsilyl groups.
Dimethylsilyl chloride: Lacks the bromine atoms but has similar silicon-based structure.
Bromo(trimethylsilyl)methane: Contains a single bromine atom and a trimethylsilyl group.
Uniqueness
Bromo-bis[bromo(dimethyl)silyl]-methylsilane is unique due to the presence of both bromine and dimethylsilyl groups, which provide it with distinct reactivity and stability compared to other similar compounds. This combination of functional groups makes it particularly useful in specialized applications where both reactivity and stability are required.
属性
IUPAC Name |
bromo-bis[bromo(dimethyl)silyl]-methylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15Br3Si3/c1-9(2,6)11(5,8)10(3,4)7/h1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMQCJXMGUJSGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([Si](C)([Si](C)(C)Br)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15Br3Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)

![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)
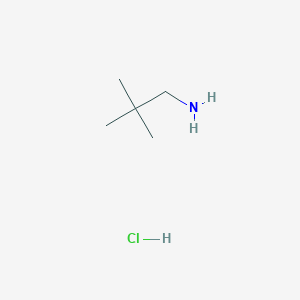

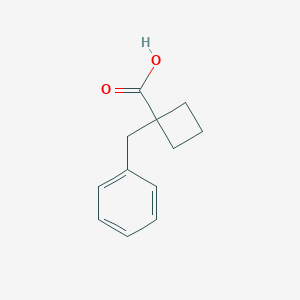
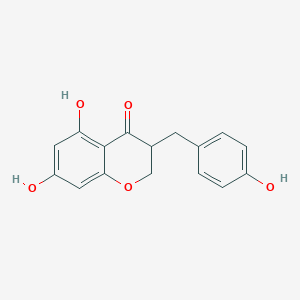

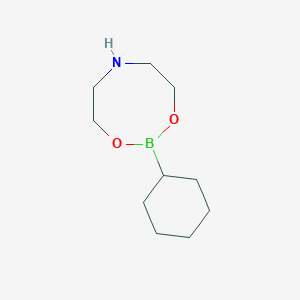
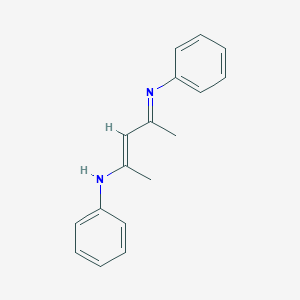
![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)
![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)
![Methyl 4-[(4-methoxycarbonylphenyl)methyl]benzoate](/img/structure/B174973.png)
